molecular formula C16H12Cl2N2O2 B12432811 2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

Cat. No.: B12432811
M. Wt: 335.2 g/mol
InChI Key: VTQYNBLCPPXOCY-UHFFFAOYSA-N
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Description

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a chemical compound with the molecular formula C16H12Cl2N2O2 and a molecular weight of 335.18 g/mol . This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, and a pyrrole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and the dichlorophenyl group play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can be compared with similar compounds such as:

  • 2-cyano-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
  • 2-cyano-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
  • 2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

These compounds share similar structures but differ in the position and number of chlorine atoms on the phenyl ring. The unique combination of the cyano group, dichlorophenyl group, and pyrrole ring in 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H12Cl2N2O2/c1-9-5-11(6-12(8-19)16(21)22)10(2)20(9)15-7-13(17)3-4-14(15)18/h3-7H,1-2H3,(H,21,22)

InChI Key

VTQYNBLCPPXOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)O

Origin of Product

United States

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